molecular formula C14H11Cl3N4O2 B5607955 4-amino-3,5,6-trichloro-N'-(4-methoxybenzylidene)-2-pyridinecarbohydrazide

4-amino-3,5,6-trichloro-N'-(4-methoxybenzylidene)-2-pyridinecarbohydrazide

Cat. No. B5607955
M. Wt: 373.6 g/mol
InChI Key: DTQSUKATPNFICY-KPSZGOFPSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to "4-amino-3,5,6-trichloro-N'-(4-methoxybenzylidene)-2-pyridinecarbohydrazide" involves multiple steps, starting from base compounds and proceeding through reactions like condensation with hydrazine hydrate, treatment with various aromatic aldehydes, and cyclization reactions. These processes yield compounds with potential anticancer activity against various cancer types (Bekircan et al., 2008).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied through techniques like X-ray diffraction and density functional theory (DFT). These studies reveal the geometric configuration, dihedral angles, and intermolecular interactions, such as hydrogen bonds forming two-dimensional networks of molecules (Șahin et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving this compound include interactions with various reagents leading to the synthesis of novel derivatives with enhanced properties. These reactions are crucial for understanding the compound's reactivity and potential for modification (Alotaibi et al., 2018).

Physical Properties Analysis

The physical properties of these compounds, including their crystalline structure and stability, are critical for their potential application in drug design and other areas. Studies have detailed the crystallization conditions, unit cell dimensions, and molecular packing within the crystal lattice (Zhu & Qiu, 2011).

Chemical Properties Analysis

The chemical properties, including the reactivity, stability, and interactions with biological targets, are essential for understanding the compound's potential applications. Spectral analysis and DFT calculations provide insights into the compound's electronic structure, charge distribution, and potential for hydrogen bonding, which are critical for its biological activity (Govindarasu et al., 2015).

properties

IUPAC Name

4-amino-3,5,6-trichloro-N-[(E)-(4-methoxyphenyl)methylideneamino]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl3N4O2/c1-23-8-4-2-7(3-5-8)6-19-21-14(22)12-9(15)11(18)10(16)13(17)20-12/h2-6H,1H3,(H2,18,20)(H,21,22)/b19-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQSUKATPNFICY-KPSZGOFPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C2=NC(=C(C(=C2Cl)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C2=NC(=C(C(=C2Cl)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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